molecular formula C13H10ClNO2 B8716676 6-Chloro-4-o-tolyl-nicotinic acid

6-Chloro-4-o-tolyl-nicotinic acid

Cat. No.: B8716676
M. Wt: 247.67 g/mol
InChI Key: QDEUNYZZOGPUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-o-tolyl-nicotinic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

6-chloro-4-(2-methylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10ClNO2/c1-8-4-2-3-5-9(8)10-6-12(14)15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

QDEUNYZZOGPUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.0 g (82.5 mMol) 6-Chloro-nicotinic acid in 65 ml THF were cooled to 0° C. and 206.3 ml (206.3 mMol) o-tolylmagnesium chloride solution (1M in THF) were added over 45 minutes. The solution obtained was further stirred 3 hours at 0° C. and overnight at room temperature. It was cooled to −60° C. and 103.8 ml (1.8 Mol) acetic acid were added, followed by 35 ml THF and 44.24 g (165 mMol) manganese(III) acetate dihydrate. After 30 minutes at −60° C. and one hour at room temperature, the reaction mixture was filtered and THF removed under reduced pressure. The residue was partitioned between water and dichloromethane and extracted. The crude product was filtered on silica gel (eluent: ethyl acetate/toluene/formic acid 20:75:5) then partitioned between 200 ml aqueous half-saturated sodium carbonate solution and 100 ml dichloromethane. The organic phase was washed with 50 ml aqueous half-saturated sodium carbonate solution, The combined aqueous phases were acidified with 25 ml aqueous HCl 25% and extracted with dichloromethane. The organic extracts were dried (Na2SO4) and concentrated under reduced pressure to yield 10.4 g (51%) of 6-chloro-4-o-tolyl-nicotinic acid as a yellow foam. MS (ISN): 246 (M−H, 100), 202 (M-CO2H, 85), 166 (36).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
206.3 mL
Type
reactant
Reaction Step Two
Quantity
103.8 mL
Type
reactant
Reaction Step Three
Quantity
44.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

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